N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide
Overview
Description
N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide is a complex organic compound that features a combination of sulfur, nitrogen, and oxygen atoms within its structure
Scientific Research Applications
N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . The reaction conditions often include the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available thiols and amines. The process is designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways . The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity in a therapeutic setting or enhancing polymer properties in an industrial application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide include:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
dodecyl N-(3-ethoxypropyl)-N'-[(4-methoxyphenyl)methyl]carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O2S.BrH/c1-4-6-7-8-9-10-11-12-13-14-22-31-26(27-20-15-21-30-5-2)28-23-24-16-18-25(29-3)19-17-24;/h16-19H,4-15,20-23H2,1-3H3,(H,27,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMVOKYJYSCICP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=C(C=C1)OC)NCCCOCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-80-1 | |
Record name | Carbamimidothioic acid, N′-(3-ethoxypropyl)-N-[(4-methoxyphenyl)methyl]-, dodecyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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